Cas no 697807-03-7 (3-Methyl-1H-Indole-d8)

3-Methyl-1H-Indole-d8 structure
3-Methyl-1H-Indole-d8 structure
Product Name:3-Methyl-1H-Indole-d8
CAS No:697807-03-7
MF:C16H16O2
MW:240.297044754028
CID:1065940
PubChem ID:57636743
Update Time:2024-10-28

3-Methyl-1H-Indole-d8 Chemical and Physical Properties

Names and Identifiers

    • 3-Methylindole-d8,NH
    • 3-Methyl-1H-Indole-d8
    • 3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5
    • 9-(Methoxymethyl)-9H-fluorene-9-methanol
    • [9-(methoxymethyl)-9H-fluoren-9-yl]methanol
    • [9-(METHOXYMETHYL)FLUOREN-9-YL]METHANOL
    • 9-methoxymethyl-9-hydroxymethyl-fluorene
    • W7949
    • Skatole-d8
    • HY-W007355S1
    • SCHEMBL13868076
    • 697807-03-7
    • CS-0310522
    • 2,4,5,6,7-pentadeuterio-3-(trideuteriomethyl)-1H-indole
    • F93145
    • Inchi: 1S/C16H16O2/c1-18-11-16(10-17)14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,17H,10-11H2,1H3
    • InChI Key: DCEGTWHQTPNCIY-UHFFFAOYSA-N
    • SMILES: O(C)CC1(CO)C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 139.123713259g/mol
  • Monoisotopic Mass: 139.123713259g/mol
  • Isotope Atom Count: 8
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.5

3-Methyl-1H-Indole-d8 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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